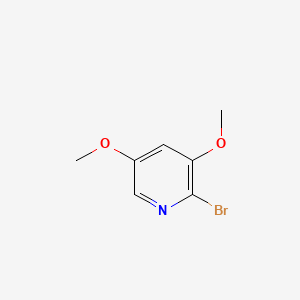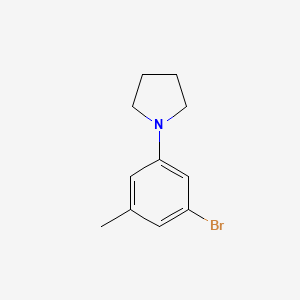
1-(3-Bromo-5-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-methylphenyl)pyrrolidine is a chemical compound with the CAS Number: 1199773-07-3 . It has a molecular weight of 240.14 and its IUPAC name is 1-(3-bromo-5-methylphenyl)pyrrolidine .
Molecular Structure Analysis
The molecular formula of 1-(3-Bromo-5-methylphenyl)pyrrolidine is C11H14BrN . The InChI code for the compound is 1S/C11H14BrN/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Bromo-5-methylphenyl)pyrrolidine include its molecular weight (240.14) and its molecular formula (C11H14BrN) . Unfortunately, specific information such as its density, melting point, and boiling point were not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
- Multikilogram-Scale Synthesis : A study by Ennis et al. (1999) describes the synthesis of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, a compound structurally similar to 1-(3-Bromo-5-methylphenyl)pyrrolidine. This synthesis is significant in the field of organic chemistry for the production of complex organic compounds on a large scale (Ennis et al., 1999).
Biological Activities
Potential Anti-HIV Activity : Research by Tamazyan et al. (2007) investigates a compound closely related to 1-(3-Bromo-5-methylphenyl)pyrrolidine, showing potential anti-HIV activity. This suggests possible biological applications of similar compounds in medicinal chemistry (Tamazyan et al., 2007).
Antimicrobial Activity : A study by Nural et al. (2018) on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which are structurally related to 1-(3-Bromo-5-methylphenyl)pyrrolidine, revealed significant antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Nural et al., 2018).
Chemical Synthesis and Characterization
- Novel Synthetic Methods : Research by Wen-bo (2011) and Kametani et al. (1976) explores novel methods in the synthesis of pyrrolidine derivatives, which could be applicable to the synthesis and study of 1-(3-Bromo-5-methylphenyl)pyrrolidine. These methods contribute to the advancement of synthetic techniques in organic chemistry (Wen-bo, 2011); (Kametani et al., 1976).
Potential Antiviral and Antithrombin Properties
- Antiviral and Antithrombin Studies : Bergstrom et al. (1984) and Ayan et al. (2013) conducted studies on pyrrolidine derivatives that show promising antiviral and antithrombin activities. These findings suggest that compounds like 1-(3-Bromo-5-methylphenyl)pyrrolidine might have similar potential in pharmacological applications (Bergstrom et al., 1984); (Ayan et al., 2013).
Safety And Hazards
While specific safety and hazard information for 1-(3-Bromo-5-methylphenyl)pyrrolidine was not found in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling chemical compounds . Personal protective equipment should be worn, and adequate ventilation should be ensured .
Propiedades
IUPAC Name |
1-(3-bromo-5-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHZZMSGUDXAGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682094 |
Source


|
| Record name | 1-(3-Bromo-5-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylphenyl)pyrrolidine | |
CAS RN |
1199773-07-3 |
Source


|
| Record name | 1-(3-Bromo-5-methylphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

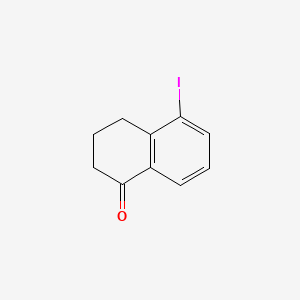
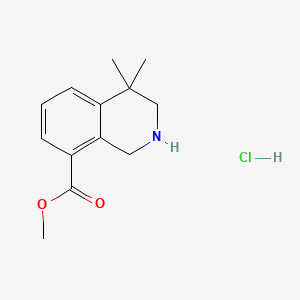
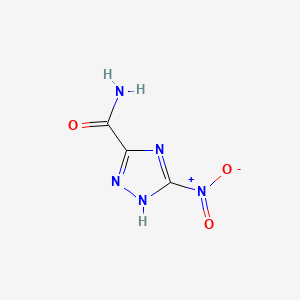
![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)
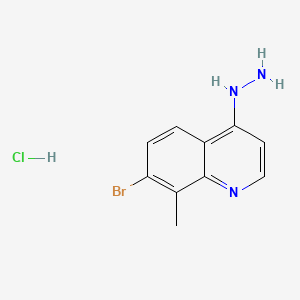
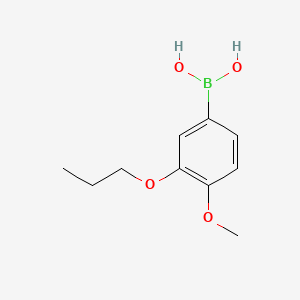
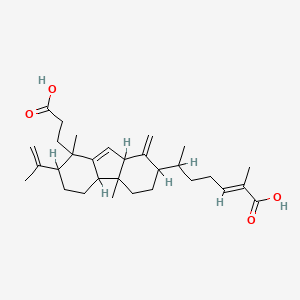
![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)
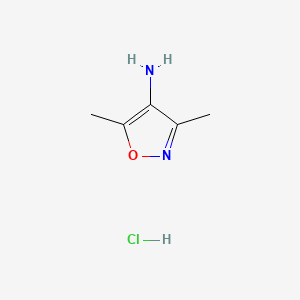
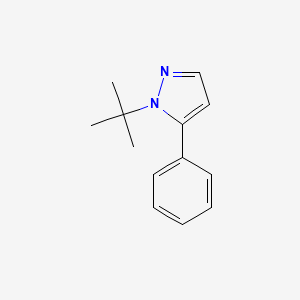
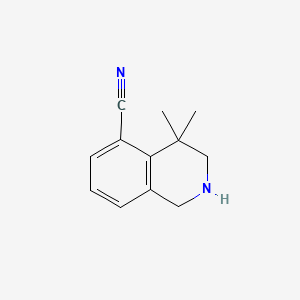
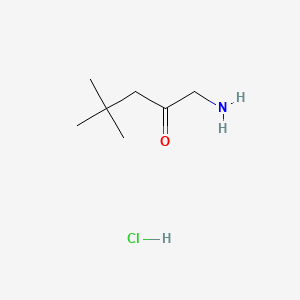
![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)
